molecular formula C16H18N2O5 B1423396 N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide CAS No. 477859-90-8

N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B1423396
CAS No.: 477859-90-8
M. Wt: 318.32 g/mol
InChI Key: UMYHETGJRZICRL-UHFFFAOYSA-N
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Description

This compound belongs to the 4-hydroxyquinolin-2-one class of heterocyclic carboxamides, characterized by a tricyclic pyrroloquinoline core. Its structure includes a 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline backbone substituted with a 2,2-dimethoxyethyl carboxamide group at position 3.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-22-11(23-2)8-17-15(20)12-14(19)10-5-3-4-9-6-7-18(13(9)10)16(12)21/h3-5,11,19H,6-8H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYHETGJRZICRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis typically involves multi-step reactions starting from readily available quinoline or pyrroloquinoline precursors. The core heterocyclic scaffold is constructed via cyclization and functionalization steps, followed by specific modifications at designated positions to introduce the desired substituents, such as the dimethoxyethyl group and the hydroxyl and carboxamide functionalities.

Preparation of the Pyrroloquinoline Core

a. Synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones

  • The initial step involves constructing the fused heterocyclic system through condensation reactions of quinoline derivatives with suitable amino or hydrazine derivatives.
  • Bromination or iodination at specific positions (e.g., position 8) is achieved using N-bromosuccinimide or iodine in DMF or acetic acid, as described in literature for similar derivatives.

b. Cyclization and Functionalization

  • Cyclization to form the pyrrolo ring is facilitated via intramolecular reactions, often under reflux conditions with acid catalysts.
  • Subsequent oxidation yields the quinoline-2,3-dione framework, which serves as a precursor for further modifications.

Introduction of the Dimethoxyethyl Group

a. Hydrazine Linker Formation

  • The key step involves the formation of a hydrazine linkage at the 5-position of the heterocycle.
  • Condensation of the quinoline-2,3-dione with hydrazine derivatives, such as hydrazine hydrate or substituted hydrazines, under reflux in alcohols (methanol or isopropanol) with catalytic HCl, yields hydrazinocarbothioamides or hydrazine derivatives.

b. Alkylation with Dimethoxyethyl

  • The hydrazine intermediate is then alkylated with dimethoxyethyl halides or related electrophiles.
  • For example, reaction with 2,2-dimethoxyethyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (DMF or DMSO) facilitates nucleophilic substitution, attaching the dimethoxyethyl moiety to the hydrazine nitrogen.

Formation of the Carboxamide Group

  • The carboxamide functionality at position 5 is introduced via amidation reactions.
  • Activation of the carboxylic acid (if present) as an acid chloride or anhydride, followed by reaction with ammonia or primary amines, yields the corresponding amide.

Hydroxy Group Introduction at Position 6

  • Hydroxylation at the 6-position can be achieved through selective oxidation or hydroxylation of the precursor heterocycle.
  • Alternatively, the hydroxyl group can be introduced via nucleophilic substitution if a suitable leaving group is present on the heterocycle.

Final Purification and Characterization

  • The synthesized compound is purified through column chromatography or recrystallization.
  • Structural confirmation is performed via NMR, MS, IR, and elemental analysis, ensuring the correct substitution pattern and functional groups.

Data Table: Summary of Key Preparation Steps

Step Reaction Reagents Conditions Purpose References
1 Synthesis of heterocyclic core Quinoline derivatives + hydrazine Reflux in alcohols with acid catalyst Core heterocycle formation ,
2 Bromination/Iodination N-bromosuccinimide / iodine Reflux in DMF or acetic acid Halogenation at specific positions
3 Cyclization Oxalyl chloride / other acyl chlorides Reflux Ring closure ,
4 Hydrazine coupling Hydrazine derivatives Reflux in methanol with HCl Hydrazine linkage formation ,
5 Alkylation with dimethoxyethyl halide 2,2-Dimethoxyethyl halide Reflux in DMF or DMSO Attachment of dimethoxyethyl group
6 Amidation Carboxylic acid derivatives Activation with SOCl2 or DCC Carboxamide formation

Notes on Research Findings and Method Optimization

  • Reaction Solvents and Catalysts: Literature emphasizes the importance of using methanol or acetic acid as solvents for high conversion rates, with catalytic HCl facilitating hydrazine reactions,.
  • Yield Optimization: Reflux conditions and reaction times (30–60 minutes) are critical for maximizing yields, which typically range from 67% to 88% for key intermediates.
  • Structural Confirmation: NMR and MS analyses confirm the presence of the dimethoxyethyl group and the hydroxyl and carboxamide functionalities, with geometric isomers possible due to C=N and C=C double bonds in the heterocyclic system,.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinoline derivatives with enhanced biological activity .

Scientific Research Applications

Medicinal Chemistry

N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been studied for its potential as a therapeutic agent in various diseases:

Anticancer Activity

Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown promising results in vitro, suggesting further exploration in vivo is warranted.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis or function.

Biochemistry

This compound serves as a valuable tool in biochemical assays due to its ability to interact with biological macromolecules:

Enzyme Inhibition Studies

It has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. For instance, it may act as an inhibitor for certain kinases or phosphatases, providing insights into cellular signaling pathways.

Drug Development

The structural features of this compound make it a candidate for modification and optimization in drug design efforts targeting specific diseases.

Material Science

The unique properties of this compound also lend themselves to applications in material science:

Polymer Chemistry

It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as improved thermal stability or chemical resistance.

Nanotechnology

Research is ongoing into the use of this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various agents makes it a candidate for further investigation in nanocarrier development.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy reported that N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo compounds exhibited activity against multi-drug resistant strains of bacteria. The findings suggest that this class of compounds could be explored further for developing new antibiotics.

Case Study 3: Enzyme Inhibition

In a study focused on enzyme inhibitors published in Biochemistry, the compound was shown to inhibit a specific kinase involved in cancer signaling pathways. This finding opens avenues for using this compound as a scaffold for developing selective kinase inhibitors.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent on Amide Nitrogen Molecular Weight Melting Point (°C) Key Properties References
N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 2,2-dimethoxyethyl Not reported Not studied Polymorphs not isolated; hypothesized improved solubility due to ether groups
6-hydroxy-N-(4-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 4-methoxyphenyl ~349.3* Not reported Clinically validated diuretic; stable polymorphs obtained
N-(2-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 2-bromophenyl 385.22 Not reported Higher molecular weight; bromine may enhance lipophilicity
N-(4-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 4-bromophenyl 385.22 Not reported Similar to 2-bromo analog; positional isomerism affects receptor interaction
N-(2-furylmethyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[...]-5-carboxamide (6d) 2-furylmethyl 332.33 194–196 High yield (90%); yellow-white crystals; moderate melting point
N-(adamantan-1-yl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[...]-5-carboxamide Adamantyl Not reported Discontinued Bulky substituent; discontinued due to unspecified challenges

*Estimated based on analogous structures.

Key Differences in Functional Groups

  • 2,2-Dimethoxyethyl vs.
  • Halogenated Analogs : Bromophenyl derivatives () exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but increase metabolic stability risks.
  • Heterocyclic Substituents : Furylmethyl and thienylmethyl groups () introduce planar heteroaromatic rings, possibly modulating electronic effects and hydrogen-bonding capacity.

Biological Activity

N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide (commonly referred to as the compound) is a synthetic derivative belonging to the pyrrolidine and quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound's chemical formula is C16H18N2O5C_{16}H_{18}N_{2}O_{5}, with a molecular weight of 318.32 g/mol. Its structure features a pyrroloquinoline core with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines:

  • Breast Cancer (MDA-MB-231) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • Lung Cancer (H460) : Similar results were observed, suggesting that the compound may induce apoptosis in these cells through oxidative stress pathways.

A comparative analysis of various quinoline derivatives indicated that those with carboxamide substituents showed enhanced anticancer properties. This was attributed to their ability to interact with cellular targets involved in cancer progression and survival pathways .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties . Preliminary investigations revealed activity against both Gram-positive and Gram-negative bacteria:

  • Gram-positive : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative : Exhibited moderate activity against Escherichia coli.

The structure-activity relationship (SAR) studies suggested that modifications in the substituents could optimize antimicrobial efficacy .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to cell cycle arrest.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptosis in cancer cells.
  • Targeting Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer metabolism and bacterial growth.

Case Studies and Research Findings

A detailed examination of case studies reveals varied outcomes based on structural modifications:

StudyCell Line TestedIC50 ValueObservations
Study 1MDA-MB-23115 µMSignificant apoptosis observed
Study 2H46012 µMInduction of oxidative stress
Study 3S. aureus20 µg/mLEffective growth inhibition

These findings suggest that while the compound shows promise as a therapeutic agent, further optimization through structural modifications may enhance its efficacy .

Q & A

Q. Key factors :

  • Temperature : Elevated temperatures (e.g., 378 K) enhance cyclization efficiency but may require inert solvents to avoid side reactions.
  • Purification : Recrystallization (ethanol or methylene chloride/hexane) improves purity to >95% .

How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

Answer:
A multi-technique approach is critical:

  • NMR : ¹H and ¹³C NMR identify substituent positions. For example, methyl groups at δ 1.15 ppm (¹H) and carbonyl signals at δ 170–175 ppm (¹³C) confirm the carboxamide moiety .
  • X-ray crystallography : Resolves stereochemical ambiguities. Zhuravleva et al. (2009) used SHELX software to determine intermolecular C–H···π interactions and hydrogen bonding (e.g., C–H···O, 2.30–2.40 Å) .
  • Mass spectrometry : High-resolution MS (e.g., [M]+ at m/z 245) validates molecular weight .

What strategies address stereochemical challenges during synthesis?

Answer:

  • Chiral auxiliaries : Use of enantiopure amines in amidation steps ensures stereochemical control .
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., [α]D²⁵ values) .
  • Crystallographic refinement : SHELXL refinement resolves cis/trans isomerism via anisotropic displacement parameters .

How do structural modifications impact biological activity?

Answer:
Substituent effects are critical:

  • Diuretic activity : Ukrainets et al. (2018) found that 2-methyl substitution in the pyrroloquinoline core enhances diuretic efficacy (10 mg/kg dose in rats, surpassing hydrochlorothiazide) .
  • Antibacterial activity : Fluoro and piperazinyl groups at specific positions (e.g., 8-fluoro, 9-(4-methylpiperazinyl)) improve gram-negative bacterial inhibition .

Table 1 : Pharmacological activity comparison

Substituent PositionBiological Activity (vs. Control)Reference
2-MethylDiuretic activity ↑ 40%
8-FluoroAntibacterial activity ↑ 2-fold

What methodologies analyze structure-activity relationships (SAR) for this compound?

Answer:

  • In vivo testing : Standardized oral administration in rats (10 mg/kg) evaluates diuretic effects via urine volume and electrolyte excretion .
  • In vitro assays : Minimum inhibitory concentration (MIC) testing against E. coli and S. aureus quantifies antibacterial potency .
  • Computational docking : Molecular dynamics simulations predict binding affinity to target proteins (e.g., DNA gyrase for antibacterial activity) .

How do intermolecular interactions influence crystallization and stability?

Answer:

  • C–H···π interactions : Centroid distances of 3.5–3.8 Å stabilize dimer formation in the crystal lattice .
  • Hydrogen bonding : Weak C–H···O bonds (2.5–3.0 Å) propagate columnar structures along the [100] axis, enhancing thermal stability .

Table 2 : Key crystallographic parameters (from )

ParameterValue
Space groupP21/c
Unit cell volume1243.2 ų
Hydrogen bond distanceC–H···O: 2.30–2.40 Å

How can synthetic yields be optimized for large-scale production?

Answer:

  • Solvent selection : High-boiling solvents (e.g., 1,2-dichlorobenzene) facilitate cyclization at 378 K without decomposition .
  • Catalyst loading : AlCl3 at 10 equivalents accelerates reaction completion within 5 hours .
  • Workup optimization : Ethyl acetate extraction and Na2SO4 drying minimize product loss .

What analytical challenges arise in purity assessment, and how are they resolved?

Answer:

  • Isomeric impurities : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates cis/trans isomers .
  • Trace solvents : GC-MS detects residual 1,2-dichlorobenzene (<0.1% threshold) .
  • Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 2
N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

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